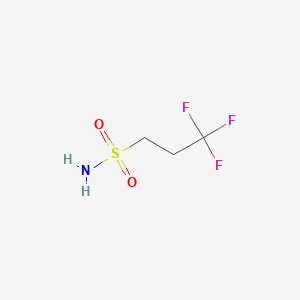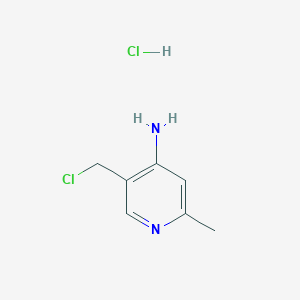
1-Isopropyl-4-(2,2,2-trifluoroethyl)benzene
描述
1-Isopropyl-4-(2,2,2-trifluoroethyl)benzene is an organic compound with the molecular formula C₁₁H₁₃F₃ and a molecular weight of 202.22 g/mol . This compound is characterized by the presence of an isopropyl group and a trifluoroethyl group attached to a benzene ring. It is primarily used in research settings, particularly in the fields of chemistry and biochemistry .
准备方法
The synthesis of 1-Isopropyl-4-(2,2,2-trifluoroethyl)benzene typically involves the reaction of 1-bromo-4-isopropylbenzene with 2,2,2-trifluoroethyl iodide in the presence of a base such as potassium carbonate . The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF). Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity .
化学反应分析
1-Isopropyl-4-(2,2,2-trifluoroethyl)benzene undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations .
科学研究应用
1-Isopropyl-4-(2,2,2-trifluoroethyl)benzene is utilized in various scientific research applications:
作用机制
The mechanism of action of 1-Isopropyl-4-(2,2,2-trifluoroethyl)benzene involves its interaction with specific molecular targets, such as enzymes or receptors, depending on the context of its use. The trifluoroethyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic sites on proteins or membranes . This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
相似化合物的比较
1-Isopropyl-4-(2,2,2-trifluoroethyl)benzene can be compared with other similar compounds, such as:
This compound: Similar in structure but with different substituents on the benzene ring, leading to variations in reactivity and applications.
1-Bromo-4-(2,2,2-trifluoroethyl)benzene: Contains a bromine atom instead of an isopropyl group, affecting its chemical properties and reactivity.
1,1,1-Trifluoro-2-phenylethane: Lacks the isopropyl group, resulting in different physical and chemical characteristics.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct properties and reactivity patterns .
属性
IUPAC Name |
1-propan-2-yl-4-(2,2,2-trifluoroethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3/c1-8(2)10-5-3-9(4-6-10)7-11(12,13)14/h3-6,8H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXHDYTBEGUNHQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101234958 | |
| Record name | 1-(1-Methylethyl)-4-(2,2,2-trifluoroethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101234958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1099597-44-0 | |
| Record name | 1-(1-Methylethyl)-4-(2,2,2-trifluoroethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1099597-44-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1-Methylethyl)-4-(2,2,2-trifluoroethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101234958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1-[4-(1,1-Difluoroethyl)phenyl]piperazine](/img/structure/B1390576.png)









